Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate
Description
Chemical Characterization
Molecular Structure and Stereochemical Analysis
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate , reflects its structural components:
- Ethyl benzoate core : A benzoate ester group at the para position of the aromatic ring.
- 3-Oxo-1,2-benzisothiazol-2(3H)-yl substituent : A fused benzene-thiazole ring system with a ketone at the 3-position and a sulfone group (1,1-dioxide) stabilized by resonance.
X-ray Crystallography and Conformational Studies
X-ray crystallographic data for this compound are not explicitly reported, but structural insights can be inferred from related benzisothiazole derivatives. For instance, the 1,1-dioxido-3-oxo-1,2-benzisothiazol core is known to adopt a planar conformation due to resonance stabilization between the ketone and sulfone groups. The ethyl benzoate substituent likely positions itself orthogonally to the benzisothiazole ring, minimizing steric hindrance.
Expected Conformational Features :
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR data for this compound are not directly available, but predictive analysis based on analogous structures (e.g., methyl 3-(3-oxo-1,2-benzothiazol-2-yl)benzoate) suggests the following spectral features:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ethyl group (CH₃CH₂O) | 1.2–1.4 | Triplet | Methyl protons adjacent to oxygen |
| 4.2–4.4 | Quartet | Methoxy protons | |
| Aromatic protons (benzoate) | 7.4–8.0 | Multiplet | Protons on the benzoate ring |
| Benzisothiazole protons | 7.6–8.2 | Multiplet | Protons on the fused aromatic ring system |
¹³C NMR Key Peaks :
- Carbonyl (C=O) : ~170 ppm (ester) and ~180 ppm (ketone).
- Sulfone carbons : ~140–150 ppm (resonance-stabilized).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Infrared (IR) Spectroscopy :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1720–1740 | C=O stretch (ester carbonyl) |
| 1660–1680 | C=O stretch (3-oxo group in benzisothiazole) |
| 1300–1400 | S=O asymmetric stretching (sulfone group) |
| 3000–3100 | C–H aromatic stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy :
| Wavelength (nm) | Absorption |
|---|---|
| 250–280 | π→π* transitions in the conjugated benzisothiazole-benzoate system |
| 320–350 | Charge-transfer transitions involving the sulfone group |
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI) Mass Spectrometry :
| m/z | Fragment |
|---|---|
| 299.344 | [M+H]⁺ (intact ion) |
| 271 | Loss of ethyl group (C₂H₅⁺) from benzoate moiety |
| 137 | Benzisothiazole-3-one fragment (C₆H₃NO₂S) |
| 149 | Benzoate fragment (C₇H₅O₂) |
Key Fragmentation Pathways :
- Cleavage of the ester bond : Generates benzoic acid and ethyl benzisothiazol-3-one fragments.
- Ring-opening of benzisothiazole : Loss of sulfur or oxygen atoms to form smaller aromatic systems.
Properties
IUPAC Name |
ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICDSLBAVQXFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characterization
Chemical Identity and Physicochemical Properties
Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate possesses the molecular formula C₁₆H₁₃NO₃S and a molecular weight of 299.3 g/mol . The IUPAC name, ethyl 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)benzoate, reflects its benzisothiazolone core fused to a para-ester-substituted benzene ring. Key identifiers include the SMILES string CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 and InChIKey YICDSLBAVQXFOF-UHFFFAOYSA-N.
Spectroscopic Validation
1H-NMR (DMSO-d₆) spectra exhibit characteristic peaks: a quartet at δ 5.22 ppm (J = 7.2 Hz) for the methylene group adjacent to the ester oxygen, a singlet at δ 8.27 ppm for aromatic protons ortho to the benzisothiazolone moiety, and a doublet at δ 1.54 ppm for the methyl group. FTIR spectra confirm the carbonyl stretch of the ester (1670 cm⁻¹) and benzisothiazolone (1648 cm⁻¹). LCMS data report a dominant [M+H]⁺ ion at m/z 300.1, aligning with the molecular formula.
Synthetic Methodologies
Route 1: Cyclocondensation of 3-Chloro-1,2-Benzothiazole Derivatives
This two-step approach, adapted from procedures targeting MMP inhibitors, begins with 3-chloro-1,2-benzothiazole as the precursor.
Step 1: Esterification of 2-(1,2-Benzothiazol-3-yl)Propanoic Acid
A mixture of 2-(1,2-benzothiazol-3-yl)propanoic acid (1.35 mmol) and ethanol (15 mL) is refluxed with concentrated H₂SO₄ (0.5 mL) for 12 hours. The crude product, 2-(1,2-benzothiazol-3-yl)propanoic acid ethyl ester , is isolated via vacuum filtration (94% yield).
Step 2: Hydrazide Formation and Cyclocondensation
The ethyl ester reacts with hydrazine hydrate in methanol to form 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide . Subsequent cyclocondensation with 4-carboxybenzaldehyde in ethanol/acetic acid (3:1) under reflux yields the target compound after recrystallization (26–76% yield).
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄, EtOH | EtOH | Reflux | 12 | 94 |
| 2 | NH₂NH₂·H₂O, 4-Carboxybenzaldehyde | MeOH/EtOH | Reflux | 8 | 26–76 |
Route 2: Adaptation from Selenazolone Synthesis
A method originally developed for ebselen analogs is modified by substituting selenium with sulfur.
Intermediate Synthesis: 2,2-Dithiodibenzoic Acid
2,2-Dithiodibenzoic acid is prepared by refluxing 2-chlorobenzoic acid with Na₂S·9H₂O in DMF at 80°C for 6 hours. This intermediate reacts with ethyl 4-aminobenzoate in dichloromethane (DCM) under N₂ to form the benzisothiazolone ring.
Final Cyclization
The intermediate is treated with sulfanylacetic acid in toluene under reflux for 48 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether). This method achieves yields of 45–60%.
Table 2: Optimization Parameters for Route 2
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes cyclization efficiency |
| Catalyst | Acetic acid | Accelerates imine formation |
| Temperature | 110°C | Prevents side reactions |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via nucleophilic substitution between sodium saccharin (1) and ethyl chloroacetate (2) under heated conditions (water bath, 4 hours) in dimethylformamide (DMF). The reaction yields ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (3) as an intermediate, which undergoes further modifications .
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Sodium saccharin + ethyl chloroacetate | DMF, 80–90°C, 4 hrs | Intermediate (3) | 89% |
| 2 | Intermediate (3) | Ultrasonication, NaOEt/EtOH | Ring-expanded benzothiazine (4) | 78% |
Key spectroscopic data for intermediate (3) :
-
IR (KBr) : 1752 cm⁻¹ (ester C=O), 1340 cm⁻¹ (S=O asymmetric stretch) .
-
¹H-NMR (CDCl₃) : δ 1.29 (t, 3H, -CH₂CH₃), 4.30 (q, 2H, -OCH₂), 4.41 (s, 2H, -CH₂-) .
Ring Expansion via Gabriel-Coleman Rearrangement
Intermediate (3) undergoes a Gabriel-Coleman rearrangement under ultrasonic irradiation in sodium ethoxide/ethanol, forming ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (4) . This reaction demonstrates the compound’s capacity for ring expansion under basic conditions .
Mechanistic Highlights :
-
Base-induced cleavage of the isothiazole ring.
-
Reorganization into a six-membered benzothiazine system.
Microwave-Assisted Functionalization
The ester group in Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate participates in microwave-accelerated reactions:
Hydrazinolysis
Reaction with hydrazine hydrate under microwaves yields carbohydrazide derivatives. For example:
-
Reaction : Compound (4) + benzohydrazides (7a-l) → 4-hydroxy-N'-(phenylcarbonyl)-2H-1,2-benzothiazine-3-carbohydrazides (8a-l) .
-
Conditions : Microwave, 300 W, 5–8 minutes.
Esterification/Acid Catalysis
The ethyl ester can be hydrolyzed to carboxylic acid derivatives under acidic or basic conditions, though specific protocols for this compound require extrapolation from analogous reactions .
Biological Interaction Studies
While not a direct chemical reaction, the compound’s bioactivity involves interactions with microbial enzymes. Its benzisothiazole moiety disrupts bacterial cell wall synthesis, as evidenced by antimicrobial assays against Staphylococcus aureus and Escherichia coli .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C.
-
Solubility : Poor in water; soluble in DMF, DMSO, and ethanol.
-
Sensitivity : Susceptible to hydrolysis under strong acidic/basic conditions due to the ester linkage .
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Product Class | Application |
|---|---|---|---|
| Nucleophilic substitution | Ethyl chloroacetate, DMF, Δ | Benzisothiazole ester | Intermediate synthesis |
| Ring expansion | NaOEt/EtOH, ultrasonication | Benzothiazine derivatives | Pharmaceutical scaffolds |
| Microwave hydrazinolysis | Hydrazine hydrate, microwaves | Carbohydrazides | Antimicrobial agents |
Scientific Research Applications
Antimicrobial Activity
Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate exhibits significant antimicrobial properties. Research indicates effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. This bioactivity is attributed to the compound's ability to interact with specific enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death .
Table 1: Antimicrobial Efficacy
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Potential in Drug Development
Due to its antimicrobial properties, this compound is being explored as a lead compound for the development of new antibiotics. Studies are ongoing to elucidate its mechanism of action and optimize its efficacy through structural modifications .
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Its application could lead to safer alternatives in agricultural practices, reducing reliance on traditional chemical pesticides that may have harmful environmental effects .
Table 2: Pesticidal Efficacy Against Plant Pathogens
| Pathogen | Efficacy Level |
|---|---|
| Fusarium oxysporum | High |
| Phytophthora infestans | Moderate |
Herbicidal Activity
In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity. Preliminary studies suggest it may inhibit weed growth effectively without adversely affecting crop yield .
Use in Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Photostabilizers in Coatings
Research indicates that incorporating this compound into coatings can enhance their resistance to UV degradation. This application is particularly relevant in industries where long-lasting protective coatings are essential .
Mechanism of Action
The mechanism of action of WAY-341178 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Influence of Sulfone Group (1,1-Dioxido)
- Compounds like Methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Impurity D(EP)) exhibit increased polarity and electron-withdrawing effects due to the sulfone group, which may enhance solubility but reduce membrane permeability compared to the parent compound .
- The sulfone-containing analog Benzoic acid, 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-, methyl ester (MW 331.34) has a higher molecular weight but lacks reported bioactivity, suggesting structural modifications may diminish target binding .
Side Chain Modifications
- Extension of the side chain, as seen in (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate, dramatically enhances potency (IC₅₀ = 0.064 µM against tryptase) by improving hydrophobic interactions with enzyme active sites . This highlights the critical role of side-chain length and functional groups in optimizing inhibitory activity.
Ester vs. Acid Functional Groups
Bioactivity Trends
- This compound shows moderate inhibition of histone acetyltransferase p300 (IC₅₀ = 12,900 µM), whereas analogs with optimized side chains (e.g., carbamate derivatives) achieve nanomolar-level potency against tryptase, underscoring the importance of substituent design .
Biological Activity
Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article reviews current research findings, including synthesis methods, biological effects, and relevant case studies.
- Molecular Formula : C16H13NO3S
- Molecular Weight : 299.35 g/mol
- CAS Number : 2467794
- Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the esterification of 4-carboxybenzoic acid with 3-oxo-1,2-benzisothiazole. The reaction conditions often include the use of organic solvents and catalysts to enhance yield and purity.
Antimicrobial Properties
Research has indicated that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promising results for further development as an anticancer agent.
Toxicity Studies
Toxicological assessments have been conducted using zebrafish embryos to evaluate the safety profile of this compound. The compound exhibited low toxicity with an LC50 value greater than 100 mg/L, suggesting a favorable safety margin for potential therapeutic applications .
Case Studies and Research Findings
A study published in the International Journal of Molecular Sciences highlighted the synthesis and biological evaluation of derivatives of benzothiazole compounds, including this compound . The research demonstrated that modifications in the benzothiazole structure could enhance both antimicrobial and anticancer activities.
Another investigation focused on the interaction mechanisms of benzothiazole derivatives with biological targets, emphasizing enzyme inhibition as a primary mode of action. These findings underline the importance of structural analysis in optimizing biological activity .
Q & A
What are the established synthetic routes for Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via multi-step protocols. A common method involves reacting sodium saccharin with ethyl chloroacetate under thermal or ultrasonic conditions to form intermediates like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, followed by Gabriel-Coleman rearrangement to expand the benzisothiazole ring . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity, while ultrasonication promotes ring expansion via cavitation effects . Optimization of solvent (e.g., 1,4-dioxane), temperature (room temperature to 80°C), and catalysts (e.g., K₂CO₃) is critical for yields >70% .
Which analytical techniques are most reliable for structural confirmation of this compound?
Basic Research Question
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic space group, ) .
- NMR spectroscopy : and NMR identify substituent environments (e.g., ester carbonyl at ~168 ppm, benzisothiazole protons at 7.2–8.1 ppm) .
- Mass spectrometry : HRMS (EI) confirms molecular ion peaks (e.g., [M]⁺ at m/z 333.0359) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1695 cm⁻¹) .
How can crystallographic data contradictions be resolved during structure determination?
Advanced Research Question
Discrepancies in refinement metrics (e.g., -factors >5%) may arise from twinning, disorder, or poor data resolution. Strategies include:
- Using SHELXL for iterative refinement with restraints on bond lengths/angles .
- Validating models with ORTEP-3 to visualize thermal ellipsoids and detect overfitting .
- Cross-verifying hydrogen bonding networks with PLATON or Mercury .
Example: A monoclinic structure () refined to required anisotropic displacement parameters for non-H atoms .
What methodologies are used to analyze the compound’s enzyme inhibition mechanisms, and how are IC₅₀ discrepancies addressed?
Advanced Research Question
ATPase assays (e.g., luminescence-based) quantify inhibition of targets like bacterial PyrG (CTP synthase). For example, IC₅₀ values for benzisothiazolone derivatives range from 0.091 mM (compound G1) to 1.2 mM (acivicin) . Discrepancies arise due to:
- Assay conditions (e.g., ATP/UTP competition ).
- Enzyme source (e.g., Streptococcus pneumoniae vs. E. coli).
- Time-dependent inhibition kinetics (e.g., values from 52–396 nM) .
Solution : Use saturation transfer difference (STD) NMR to map binding epitopes and validate competitive inhibition .
How do structural modifications of this compound influence antimicrobial activity?
Advanced Research Question
Modifications at the benzoate or benzisothiazole moieties alter bioactivity:
Rational design should balance electronic effects (Hammett σ constants) and steric bulk to optimize target engagement .
What strategies mitigate synthetic byproducts during benzisothiazolone derivatization?
Advanced Research Question
Common byproducts (e.g., dimerization or sulfonamide formation) arise from:
- Overly reactive intermediates (e.g., thioureas ).
- Competing nucleophilic pathways.
Mitigation : - Use low-temperature stepwise addition for acylating agents .
- Employ HPLC-guided purification (C18 columns, MeCN/H₂O gradient) .
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of saccharin to ethyl chloroacetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
